Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. This compound features an indole core with various functional groups, including an ethyl ester, an acetyloxy group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base, such as pyridine, to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of agrochemicals and other industrial products that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of Ethyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1-phenyl-1H-indole-3-carboxylate: Lacks the acetyloxy group, which may result in different reactivity and biological activity.
Methyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.
5-(Acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its acidity and reactivity.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and ethyl ester groups, which provide distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)19-13(2)21(15-8-6-5-7-9-15)18-11-10-16(12-17(18)19)25-14(3)22/h5-12H,4H2,1-3H3 |
InChI Key |
NNIDZZFTFOZDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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